
2-(Methyl(pyridin-2-yl)amino)ethanol
Overview
Description
2-(Methyl(pyridin-2-yl)amino)ethanol (CAS: 122321-04-4) is a pyridine-derived secondary amine with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.194 g/mol . Its structure comprises a pyridine ring substituted with a methylaminoethanol group, forming a bidentate ligand capable of coordinating with metal ions via the pyridine nitrogen and ethanol oxygen (Figure 1). This compound is synthesized via nucleophilic substitution, typically by reacting 2-chloropyridine with N-methyl ethanolamine under heating (120°C), yielding a versatile intermediate for pharmaceutical and coordination chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(pyridin-2-yl)amino)ethanol typically involves the reaction of 2-chloropyridine with methylamine, followed by the addition of ethylene oxide. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(pyridin-2-yl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Production of pyridine-based alcohols and amines.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
Synthesis of Pharmaceuticals
The primary application of 2-(Methyl(pyridin-2-yl)amino)ethanol is as an intermediate in the synthesis of Rosiglitazone , a thiazolidinedione used to treat type 2 diabetes. The compound participates in multi-step synthesis processes, where it reacts with t-butyl acetoacetate in the presence of a Lewis acid catalyst to form key intermediates necessary for producing Rosiglitazone.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Reference |
---|---|---|
Synthesis of Rosiglitazone | Reacts with t-butyl acetoacetate to form intermediates | |
Interaction with Enzymes | Exhibits binding affinity to BRAF kinase and DNA gyrase | |
Docking Studies | Potential interactions with various biomolecules involved in cancer pathways |
Research indicates that this compound exhibits significant biological activity, particularly in the context of drug development. Docking studies have demonstrated its potential interactions with enzymes such as BRAF kinase and DNA gyrase, suggesting its viability as a lead compound in cancer therapy. The compound's structural features enable it to engage in hydrogen bonding and π–π stacking interactions, enhancing its binding efficacy to biological targets.
Table 2: Biological Targets and Activities
Target | Activity Description | Reference |
---|---|---|
BRAF Kinase | Potential inhibitor, relevant for melanoma treatment | |
DNA Gyrase | Possible interaction leading to antibacterial effects | |
Cancer Pathways | Significant binding affinity indicating therapeutic potential |
Table 3: Synthesis Methods Overview
Safety and Hazard Information
While exploring its applications, it is crucial to consider the safety profile of this compound. The compound is classified as harmful if swallowed and can cause skin irritation and serious eye damage. Proper handling protocols should be adhered to when working with this compound .
Table 4: Safety Classification
Hazard Class | Description | Severity Level |
---|---|---|
Acute Toxicity (Oral) | Harmful if swallowed | Moderate |
Skin Irritation | Causes skin irritation | High |
Eye Damage | Causes serious eye damage | Critical |
Mechanism of Action
The mechanism of action of 2-(Methyl(pyridin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. It may also participate in signaling pathways by binding to receptors and modulating their activity .
Comparison with Similar Compounds
Key Properties:
- SMILES : CN(CCO)c1ccccn1
- Hydrogen bond donors/acceptors: 1 donor (ethanol -OH), 3 acceptors (pyridine N, ethanol O, amino N) .
- Applications : Used in synthesizing thiazolidinedione (TZD) derivatives for antihyperglycemic agents and as a ligand in metal complexes for catalytic or magnetic studies .
This section evaluates structural analogs of 2-(Methyl(pyridin-2-yl)amino)ethanol, focusing on their synthesis, coordination behavior, and biological activity.
Table 1: Structural and Functional Comparison of Pyridine-Aminoethanol Derivatives
Coordination Chemistry
- Metal Binding: The parent compound’s pyridine N and ethanol O form stable complexes with transition metals (e.g., Cu²⁺, Co²⁺). Studies show its Cu(II) complexes exhibit higher reactivity with O₂ than Ni(II) analogs, mimicking metalloenzyme activity .
- Comparative Reactivity: PMAP’s phenolic -OH enhances Cu(II) complex stability (log β = 12.3) compared to the parent compound (log β = 9.8), critical for anticancer drug design .
Research Findings and Mechanistic Insights
Ligand Acidity and Metal Reactivity: Pyridine-aminoethanol ligands with stronger acidity (e.g., phenolic PMAP) accelerate O₂ activation in Cu(II) complexes, critical for catalytic oxidation . Methyl substitution on the amino group reduces steric hindrance, favoring faster ligand exchange in Co(II) systems .
Structure-Activity Relationships (SAR): Electron-Withdrawing Groups (e.g., CF₃ in ) increase ligand electrophilicity but reduce metabolic stability. Hydrogen Bonding: Ethanol -OH in the parent compound facilitates supramolecular assembly via O–H···N interactions, absent in hydrochloride salts .
Computational Validation :
- Density functional theory (DFT) studies confirm the parent compound’s optimized geometry (bond angle N–Cu–O = 92.5°) aligns with experimental XRD data .
Biological Activity
2-(Methyl(pyridin-2-yl)amino)ethanol, with the molecular formula C₈H₁₂N₂O, is an organic compound notable for its potential applications in medicinal chemistry. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly the antidiabetic drug rosiglitazone. Its structure consists of a pyridine ring substituted with a methyl group and an amino ethanol moiety, which contributes to its basicity and ability to form hydrogen bonds.
The compound can be synthesized through several methods, including reactions with t-butyl acetoacetate in the presence of a Lewis acid catalyst. The resulting product is then transformed into rosiglitazone through multi-step synthetic processes. The chemical behavior of this compound includes typical reactions of amines and alcohols, such as nucleophilic substitutions and condensation reactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant biological activity relevant to drug development. Docking studies have suggested its potential interactions with various biomolecules, including enzymes involved in cancer pathways. For instance, it shows binding affinity for BRAF kinase and DNA gyrase, indicating its role as a lead compound in cancer therapy.
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Such compounds have demonstrated activity against various pathogens, suggesting their potential as broad-spectrum antimicrobial agents.
Pathogen | MIC (mg/mL) | Notes |
---|---|---|
S. aureus | 0.0039 | Complete death within 8 hours |
E. coli | 0.025 | Active against multiple strains |
C. albicans | 0.0048 | Notable antifungal activity |
Antiproliferative Activity
The antiproliferative effects of pyridine derivatives have been extensively studied. In vitro evaluations against various human cancer cell lines have shown that modifications in substituents significantly influence biological activity. For example, the presence of hydroxyl groups has been linked to improved antiproliferative activity.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 4.9 | MDA-MB-231 |
Derivative with -OH group | 0.069 | HeLa |
Derivative with -OMe group | 0.075 | A549 |
Structure-Activity Relationship (SAR)
The structural features of this compound play a critical role in its biological activity. The following observations have been made regarding its SAR:
- Hydrogen Bonding : The ability to form hydrogen bonds enhances binding efficacy with biological targets.
- Substituent Positioning : The position of substituents on the pyridine ring significantly affects biological activity; for instance, substitutions at the ortho or para positions can either enhance or diminish activity.
- Functional Groups : The presence of electron-donating groups such as -OH or -OMe has been associated with lower IC50 values, indicating higher potency against cancer cell lines.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds similar to this compound:
- Anticancer Activity : A study reported that derivatives with additional hydroxyl groups exhibited improved antiproliferative effects against breast cancer cell lines (IC50 values ranging from 0.0046 µM to 0.058 µM).
- Antimicrobial Efficacy : Another research highlighted the effectiveness of pyridine-based compounds against Gram-positive and Gram-negative bacteria, reporting MIC values that indicate strong antibacterial properties.
- Mechanism of Action : Investigations into the mechanism revealed that these compounds may disrupt cellular processes by inhibiting key enzymes involved in DNA replication and repair.
Q & A
Q. What are the optimized synthetic routes for 2-(Methyl(pyridin-2-yl)amino)ethanol, and how can reaction efficiency be monitored?
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A flow synthesis method (Cuesta et al., 2021) optimized parameters such as residence time (15–30 min) and temperature (80–100°C) to achieve yields up to 88% . Traditional batch methods, analogous to those described in EP4374877A2 for a related compound, use reflux conditions with a base (e.g., triethylamine) in toluene or DMF, yielding ~75% after purification . Reaction efficiency can be monitored via:
- TLC/HPLC : To track reactant consumption.
- In-line spectroscopy (e.g., FTIR in flow systems): For real-time monitoring.
- Mass balance calculations : Post-workup to quantify isolated yields.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Validation requires a multi-technique approach:
- NMR spectroscopy : Compare experimental H/C NMR shifts with predicted values from databases (e.g., 8.3–8.5 ppm for pyridyl protons) .
- Mass spectrometry : Confirm molecular ion peaks at m/z 152.194 (CHNO) .
- X-ray crystallography : Resolve crystal structures using SHELXL for refinement (e.g., bond angles and torsional parameters) .
- Elemental analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values.
Q. What computational methods are suitable for modeling the electronic structure of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) is recommended to model:
- Electron distribution : Analyze HOMO-LUMO gaps (e.g., ~5.2 eV) to predict reactivity .
- Conformational stability : Compare rotational barriers of the ethanol sidechain (e.g., 2.1 kcal/mol for syn vs. anti conformers) .
- Solvent effects : Use polarizable continuum models (PCM) to simulate solvation in water or DMF.
Validate computational results against experimental IR/Raman spectra (e.g., O–H stretch at ~3350 cm) .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
Discrepancies between experimental and theoretical data require systematic troubleshooting:
- Verify sample purity : Re-run NMR with deuterated solvents to exclude impurities.
- Cross-validate techniques : If C NMR conflicts with DFT predictions, use X-ray crystallography for definitive bond-length confirmation .
- Re-examine computational parameters : Switch functionals (e.g., from B3LYP to M06-2X) to improve agreement with observed spectra .
- Consider tautomerism : Assess potential keto-enol equilibria or protonation states (e.g., pyridyl N vs. ethanol O) using pH-dependent studies .
Q. What methodological considerations are critical for incorporating this compound into drug discovery pipelines?
Key steps include:
- Derivatization : Introduce bioisosteres (e.g., replace ethanol with fluorinated analogs) to enhance metabolic stability .
- Structure-activity relationship (SAR) studies : Test substituent effects on pyridyl or methylamino groups using in vitro assays (e.g., kinase inhibition) .
- ADME profiling : Measure logP (predicted ~0.8) and solubility (≥10 mg/mL in DMSO) to assess bioavailability .
- Toxicity screening : Evaluate reactive metabolites via hepatic microsome assays .
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
Strategies include:
- Temperature control : Maintain ≤100°C to avoid decomposition pathways (e.g., ethanol oxidation) .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction rates and selectivity.
- Workflow automation : Use flow chemistry to minimize human error and improve reproducibility .
- Byproduct identification : Employ LC-MS/MS to detect impurities (e.g., dimerization products at m/z 305) and adjust stoichiometry.
Q. What advanced techniques are available for studying the compound’s interactions with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding affinity () for proteins (e.g., kinases) .
- Molecular docking : Simulate binding poses in active sites using AutoDock Vina (e.g., pyridyl N forming H-bonds with catalytic residues) .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
- Cryo-EM : Resolve complex structures at near-atomic resolution for mechanistic insights .
Q. How can computational and experimental data be integrated to resolve contradictions in reaction mechanisms?
- Kinetic studies : Compare DFT-calculated activation energies (e.g., 15.3 kcal/mol) with experimental Arrhenius plots .
- Isotope labeling : Use N-labeled pyridine to trace nucleophilic attack pathways via N NMR .
- Microkinetic modeling : Build simulations in MATLAB or COMSOL to predict rate-limiting steps (e.g., proton transfer vs. bond formation) .
Properties
IUPAC Name |
2-[methyl(pyridin-2-yl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(6-7-11)8-4-2-3-5-9-8/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGKOPUDDQZERY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353237 | |
Record name | 2-[Methyl(pyridin-2-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122321-04-4 | |
Record name | 2-[N-Methyl-N-(2-pyridyl)amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122321-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[Methyl(pyridin-2-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanol, 2-(methyl-2-pyridinylamino) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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